molecular formula C18H18Cl2N2O3S B11177410 2,6-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide

2,6-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide

Cat. No.: B11177410
M. Wt: 413.3 g/mol
InChI Key: HJGHGQOJJSJEBK-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with two chlorine atoms at the 2 and 6 positions, and a piperidine-1-sulfonyl group attached to the phenyl ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The benzene ring is first nitrated to introduce nitro groups, which are subsequently reduced to amines.

    Chlorination: The amine groups are then chlorinated to introduce chlorine atoms at the desired positions.

    Sulfonylation: The piperidine ring is sulfonylated using sulfonyl chloride to form the piperidine-1-sulfonyl group.

    Amidation: Finally, the sulfonylated piperidine is coupled with the chlorinated benzamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and amide groups.

    Coupling Reactions: The benzamide core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is unique due to the presence of both the piperidine-1-sulfonyl group and the dichlorobenzamide core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18Cl2N2O3S

Molecular Weight

413.3 g/mol

IUPAC Name

2,6-dichloro-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C18H18Cl2N2O3S/c19-15-5-4-6-16(20)17(15)18(23)21-13-7-9-14(10-8-13)26(24,25)22-11-2-1-3-12-22/h4-10H,1-3,11-12H2,(H,21,23)

InChI Key

HJGHGQOJJSJEBK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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